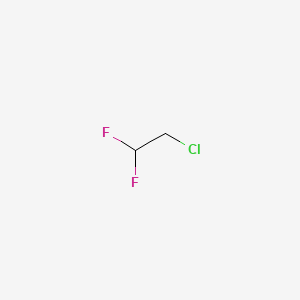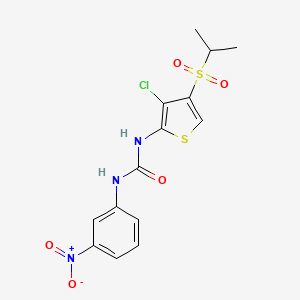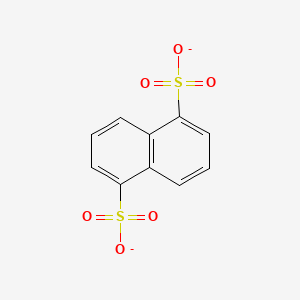
1,1-Difluoro-2-cloroetano
Descripción general
Descripción
2-Chloro-1,1-difluoroethane, also known as HCFC-142b, is a colorless and odorless chemical compound that belongs to the hydrochlorofluorocarbon family. It is widely used in the production of foam insulation, refrigeration, and air conditioning systems. This compound has been identified as a potent greenhouse gas and ozone-depleting substance, leading to its phase-out under the Montreal Protocol.
Aplicaciones Científicas De Investigación
Síntesis de Fluoruro de Vinilideno
1,1-Difluoro-2-cloroetano: se utiliza como precursor en la síntesis de fluoruro de vinilideno (VDF), que es un monómero valioso para producir polímeros de polifluoruro de vinilideno (PVDF) . Estos polímeros tienen aplicaciones en baterías de alto rendimiento, dispositivos piezoeléctricos y como recubrimientos debido a su resistencia química y estabilidad a temperaturas elevadas.
Refrigerantes y Propulsores
Debido a sus propiedades como hidroclorofluorocarbono, el HCFC-142 puede utilizarse en sistemas de refrigeración y como propulsor en productos aerosoles. Forma parte de una clase de compuestos que se han desarrollado para reemplazar sustancias más agotadoras del ozono .
Investigación en Catálisis
El HCFC-142 está involucrado en la investigación de la catálisis, particularmente en estudios que exploran la fluoración de hidrocarburos. Por ejemplo, se utiliza para comprender los efectos morfológicos de catalizadores como las nanobarras de Cr2O3 en el proceso de fluoración .
Intermediario Químico
Este compuesto sirve como intermediario químico en varios procesos industriales. Se utiliza en la producción de otros compuestos fluorados que tienen aplicaciones que van desde materiales de intercambio de calor hasta solventes y retardantes de llama .
Estudios de Impacto Ambiental
El HCFC-142 se estudia por su impacto ambiental, particularmente su potencial de agotamiento del ozono (PAO) y su potencial de calentamiento global (PCG). Es importante en la investigación destinada a comprender y mitigar los efectos de los halocarbonos en la atmósfera .
Aplicaciones Médicas
También se utiliza como intermedio en la producción del anestésico halotano. La investigación sobre su presencia como impureza de bajo nivel en, y como metabolito de, el halotano contribuye a la comprensión de la seguridad y la eficacia de los tratamientos médicos .
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Chloro-1,1-difluoroethane, also known as HCFC-142, is a haloalkane and a hydrochlorofluorocarbon . It is primarily used as a refrigerant, solvent, polymer foaming agent, and organic synthesis intermediate
Result of Action
It is known that exposure to high concentrations of haloalkanes and hydrochlorofluorocarbons can cause central nervous system depression, leading to symptoms such as drowsiness or dizziness . Contact with the liquid form of the compound can cause cold burns or frostbite .
Action Environment
The action, efficacy, and stability of 2-Chloro-1,1-difluoroethane can be influenced by various environmental factors. For example, its volatility and reactivity can be affected by temperature and pressure . Additionally, it has an Ozone Depletion Potential (ODP) of 0.019 and a 100-year Global Warming Potential (GWP) of 189 , indicating that it can contribute to environmental issues such as ozone depletion and global warming.
Análisis Bioquímico
Biochemical Properties
2-Chloro-1,1-difluoroethane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in metabolic processes. It has been observed to interact with cytochrome P-450 enzymes, which are responsible for its metabolism in the liver . The interaction with cytochrome P-450 leads to the formation of metabolites such as glyoxylic and glycolic acids . These interactions are crucial for the compound’s biotransformation and subsequent elimination from the body.
Cellular Effects
The effects of 2-Chloro-1,1-difluoroethane on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways and gene expression. Studies have shown that exposure to 2-Chloro-1,1-difluoroethane can lead to changes in cellular metabolism, including alterations in the levels of key metabolites . Additionally, it has been observed to impact cell viability and proliferation, particularly in hepatic cells where its metabolism predominantly occurs .
Molecular Mechanism
At the molecular level, 2-Chloro-1,1-difluoroethane exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound is metabolized by cytochrome P-450 enzymes, leading to the formation of reactive intermediates that can bind to cellular macromolecules . This binding can result in enzyme inhibition or activation, depending on the specific enzyme involved. Furthermore, 2-Chloro-1,1-difluoroethane can induce changes in gene expression, particularly in genes related to metabolic pathways and detoxification processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1,1-difluoroethane change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various metabolites . Long-term exposure to 2-Chloro-1,1-difluoroethane has been shown to affect cellular function, including alterations in metabolic activity and enzyme expression . These temporal effects are important for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Chloro-1,1-difluoroethane vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects . Studies have shown that high doses of 2-Chloro-1,1-difluoroethane can cause adverse effects such as liver damage and alterations in metabolic pathways . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
2-Chloro-1,1-difluoroethane is involved in several metabolic pathways, primarily through its interaction with cytochrome P-450 enzymes. The metabolism of 2-Chloro-1,1-difluoroethane leads to the formation of glyoxylic and glycolic acids, which are further processed by the body’s metabolic machinery . These metabolic pathways are essential for the detoxification and elimination of the compound from the body. Additionally, the compound’s metabolism can affect metabolic flux and the levels of various metabolites .
Transport and Distribution
The transport and distribution of 2-Chloro-1,1-difluoroethane within cells and tissues are facilitated by various transporters and binding proteins. The compound can be absorbed into cells and distributed to different tissues, where it undergoes metabolism and exerts its effects . The distribution of 2-Chloro-1,1-difluoroethane is influenced by its chemical properties, such as its solubility and affinity for cellular membranes . Understanding the transport and distribution of the compound is important for assessing its overall impact on the body.
Subcellular Localization
The subcellular localization of 2-Chloro-1,1-difluoroethane is primarily in the liver, where it is metabolized by cytochrome P-450 enzymes . The compound can also localize to other cellular compartments, depending on its interactions with specific biomolecules and transporters . The subcellular localization of 2-Chloro-1,1-difluoroethane can affect its activity and function, particularly in terms of its metabolic and detoxification processes .
Propiedades
IUPAC Name |
2-chloro-1,1-difluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClF2/c3-1-2(4)5/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEBGNALLCMSGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073164 | |
| Record name | Ethane, 2-chloro-1,1-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338-65-8, 25497-29-4 | |
| Record name | 1-Chloro-2,2-difluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1,1-difluoroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorodifluoroethane (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025497294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 2-chloro-1,1-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-1,1-difluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.214.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-1,1-DIFLUOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49430BPM5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Cyanoethyl)-6-(2-fluoro-4-methoxyphenyl)-3-methyl-4-pyrazolo[3,4-b]pyridinecarboxylic acid ethyl ester](/img/structure/B1223612.png)
![1-(2,4-Difluorophenyl)-3-[(5-methyl-3-phenyl-4-isoxazolyl)methyl]urea](/img/structure/B1223614.png)
![4-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-YL]butanoic acid](/img/structure/B1223616.png)
![5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methylphenyl]-2-(phenylmethyl)-3-pyrazolecarboxamide](/img/structure/B1223618.png)

![N-[4-methyl-5-[2-(2-pyridinylamino)-4-thiazolyl]-2-thiazolyl]acetamide](/img/structure/B1223620.png)
![2-[(2-Furanylmethylthio)methyl]-5-methylimidazo[1,2-a]pyridine](/img/structure/B1223623.png)
![2-[(3-cyano-4-phenyl-6-thiophen-2-yl-2-pyridinyl)thio]-N-propan-2-ylacetamide](/img/structure/B1223624.png)
![2-[(4-ethoxyphenyl)sulfonylamino]-N-(2-furanylmethyl)benzamide](/img/structure/B1223626.png)


![(E)-3-[5-(4-Acetyl-phenyl)-furan-2-yl]-2-(5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acrylic acid](/img/structure/B1223633.png)
![(E)-3-(4-methoxyphenyl)-N-[(thiophene-2-carbonylamino)carbamothioyl]prop-2-enamide](/img/structure/B1223634.png)
![(E)-2-Cyano-N-[5-(4-methyl-benzyl)-thiazol-2-yl]-3-[5-(4-nitro-phenyl)-furan-2-yl]-acrylamide](/img/structure/B1223635.png)
